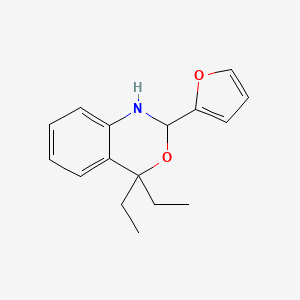![molecular formula C19H25N5O2 B5525548 2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of pyrimidine derivatives, which are structurally related to "2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide," often involves condensation reactions. For instance, Kuznetsov et al. (2007) described the synthesis of 4-amino-substituted pyrimidines by condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by subsequent reactions (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
- The structure of pyrimidine derivatives, similar to the target compound, has been studied using various spectroscopic techniques. For example, Attia et al. (2014) reported the single crystal X-ray structure of a related compound, confirming its molecular configuration and stabilizing interactions (Attia et al., 2014).
Chemical Reactions and Properties
- The chemical reactivity of pyrimidine derivatives includes their interaction with different chemical agents. For instance, Katoh et al. (1996) demonstrated the reactivity of a pyrimidinone derivative with benzyl chloroformate, showcasing the versatility of these compounds in forming diverse chemical products (Katoh, Kondoh, & Ohkanda, 1996).
Physical Properties Analysis
- The physical properties of such compounds, like solubility and melting point, are crucial for their application in various fields. Dolzhenko et al. (2006) explored the tautomerism of similar compounds in solution, which is a key aspect of their physical behavior (Dolzhenko, Chui, & Dolzhenko, 2006).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are significant for understanding the application potential of these compounds. Zhou et al. (2008) described the design and synthesis of a structurally similar compound, showcasing its selective inhibition properties, which is a critical chemical property (Zhou et al., 2008).
Scientific Research Applications
Synthesis and Biological Applications
- The synthesis of novel heterocyclic compounds derived from benzofuran derivatives shows potential in producing anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Research on dihydropyrimidinone derivatives containing piperazine/morpholine moiety indicates a method for synthesizing compounds in good yield, demonstrating the potential for efficient synthesis of pharmacologically relevant molecules (Bhat et al., 2018).
- The development of a positron emission tomography (PET) imaging probe for the ultrasensitive detection of malignant melanoma highlights the role of similar compounds in diagnostic imaging. This probe demonstrates strong tumoral uptake and rapid background clearance, suggesting potential applications in early-stage melanoma diagnosis (Pyo et al., 2020).
properties
IUPAC Name |
2,4-dimethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-14-3-4-16(15(2)11-14)19(25)21-6-5-20-17-12-18(23-13-22-17)24-7-9-26-10-8-24/h3-4,11-13H,5-10H2,1-2H3,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVTXSSAUZJAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)